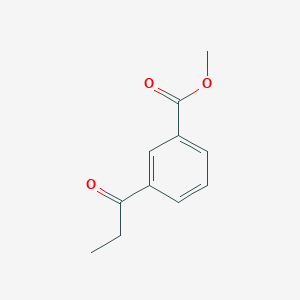
3-Propionyl-benzoic acid methyl ester
Cat. No. B8566454
M. Wt: 192.21 g/mol
InChI Key: GAKCQFDXNPITFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039487B2
Procedure details


3-Propionyl-benzonitrile (0.61 g, 3.8 mmol) was refluxed in ethanol (5.3 mL) and KOH (0.48 g, 8.5 mmol) for 2 h. The ethanol was evaporated and the residue suspended in water (5 mL) and treated with 2N HCl (3.7 mL) to pH 1-2. The slurry was extracted with ethyl acetate. The combined organic phases were washed with water and saturated sodium chloride, dried over sodium sulphate and evaporated. The residue was dissolved in methanol (3.5 mL) and treated with 97% sulfuric acid (0.26 mL). The mixture was stirred at room temperature for 16 h, then at 70° C. for 7.5 h and at 50° C. for 16 h. After evaporation of methanol, the residue was suspended in water and extracted with ethyl acetate. The combined organic phases were washed with water and saturated sodium chloride, dried over sodium sulphate and evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient) to yield 3-propionyl-benzoic acid methyl ester as an off-white solid (0.42 g, 56%).



Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#N)(=[O:4])[CH2:2][CH3:3].[OH-:13].[K+].[CH2:15]([OH:17])C>>[CH3:15][O:17][C:8](=[O:13])[C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C=1C=C(C#N)C=CC1
|
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 2N HCl (3.7 mL) to pH 1-2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The slurry was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water and saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (3.5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 97% sulfuric acid (0.26 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 70° C. for 7.5 h
|
|
Duration
|
7.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 50° C. for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of methanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water and saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (heptane/ethyl acetate gradient)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC=C1)C(CC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.42 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
